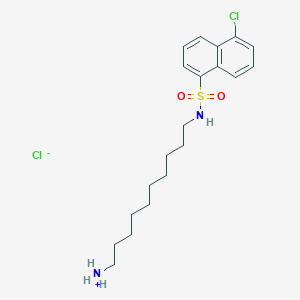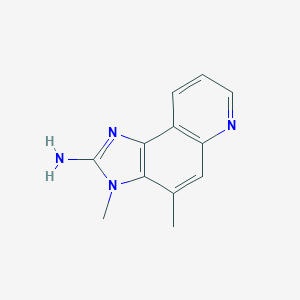![molecular formula C13H15N5 B043411 2-アミノ-3,4,7,8-テトラメチル-3H-イミダゾ[4,5-f]キノキサリン CAS No. 132898-07-8](/img/structure/B43411.png)
2-アミノ-3,4,7,8-テトラメチル-3H-イミダゾ[4,5-f]キノキサリン
概要
説明
JNKは、ミトゲン活性化タンパク質キナーゼ(MAPK)ファミリーに属し、炎症、アポトーシス、ストレス応答など、さまざまな細胞プロセスを調節する上で重要な役割を果たしています . CC-930は、JNK活性を阻害する能力により、線維症、がん、神経変性疾患などの治療に有望であることが示されています .
2. 製法
合成ルートと反応条件: CC-930の合成は、重要な中間体の調製から始まり、複数のステップを伴います最終生成物は、一連のカップリング反応と精製ステップを経て得られます .
工業生産方法: CC-930の工業生産は、一般的に、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を伴います。このプロセスには、結晶化やクロマトグラフィーなどの高度な精製技術を使用して最終化合物を分離することが含まれます .
科学的研究の応用
CC-930 has a wide range of scientific research applications, including:
作用機序
CC-930は、c-Junなどのさまざまな転写因子のリン酸化に関与するJNKの活性を阻害することによって作用します。CC-930は、JNK活性を阻害することにより、炎症、アポトーシス、ストレス応答を調節する下流のシグナル伝達経路の活性化を防ぎます . CC-930の分子標的には、JNK1、JNK2、JNK3が含まれ、高い選択性と効力を示します .
類似化合物:
GL5001: 選択性は似ていますが、化学構造が異なる別のJNK阻害剤。
CC-401: 他のキナーゼに対してより幅広い活性を示すJNK阻害剤。
CC-90001: 選択性と効力が向上した次世代JNK阻害剤.
CC-930の独自性: CC-930は、JNKアイソフォームに対する高い選択性と強力な阻害活性を持つという点で独自です。さまざまな疾患のプレクリニカルおよび臨床研究で有望な結果を示しており、研究および潜在的な治療用途のための貴重なツールとなっています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CC-930 involves multiple steps, starting with the preparation of key intermediatesThe final product is obtained through a series of coupling reactions and purification steps .
Industrial Production Methods: Industrial production of CC-930 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to isolate the final compound .
化学反応の分析
反応の種類: CC-930は、次のようなさまざまな化学反応を起こします。
還元: 典型的には、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を使用して、酸素原子を除去するか、水素原子を付加することです。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、還元は脱酸素化化合物を生成する可能性があります .
4. 科学研究への応用
CC-930は、次のような幅広い科学研究への応用があります。
類似化合物との比較
GL5001: Another JNK inhibitor with similar selectivity but different chemical structure.
CC-401: A JNK inhibitor with broader activity against other kinases.
CC-90001: A newer generation JNK inhibitor with improved selectivity and potency.
Uniqueness of CC-930: CC-930 is unique due to its high selectivity for JNK isoforms and its potent inhibitory activity. It has shown promising results in preclinical and clinical studies for various diseases, making it a valuable tool for research and potential therapeutic applications.
特性
IUPAC Name |
3,4,7,8-tetramethylimidazo[4,5-f]quinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c1-6-5-9-10(16-8(3)7(2)15-9)11-12(6)18(4)13(14)17-11/h5H,1-4H3,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFPPHKNJUOYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C3=C1N(C(=N3)N)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157840 | |
| Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,7,8-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132898-07-8 | |
| Record name | 2-Amino-3,4,7,8-tetramethylimidazo[4,5-f]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132898-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,7,8-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132898078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,7,8-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4,7,8-TriMeIQx detected and quantified in food samples?
A1: Several analytical techniques have been employed for 4,7,8-TriMeIQx analysis:
Q2: What are the common food sources of 4,7,8-TriMeIQx?
A2: 4,7,8-TriMeIQx is primarily found in cooked meat. Studies have detected it in:
Q3: What is the role of 4,7,8-TriMeIQx as an internal standard in HCA analysis?
A3: Due to its structural similarity to other HCAs, 4,7,8-TriMeIQx serves as a valuable internal standard in analytical techniques like HPLC. By adding a known amount of 4,7,8-TriMeIQx to samples before extraction and analysis, researchers can:
Q4: How does the structure of 4,7,8-TriMeIQx relate to its potential carcinogenicity?
A4: While the provided research focuses on analytical methods and detection, previous studies have demonstrated that 4,7,8-TriMeIQx is a potent mutagen and carcinogen in various experimental models. Its structure, containing a heterocyclic aromatic amine group, plays a crucial role in its biological activity. These amines can be metabolically activated in vivo, leading to the formation of reactive species that bind to DNA and potentially initiate cancer development. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Acetoxydibenz[a,h]anthracene](/img/structure/B43328.png)
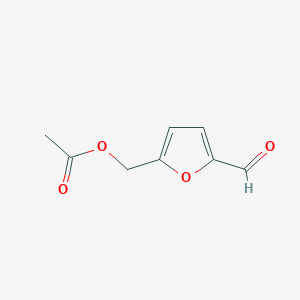
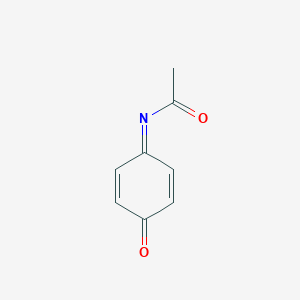
![Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate](/img/structure/B43331.png)

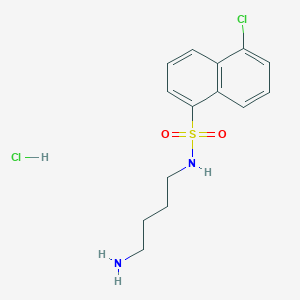
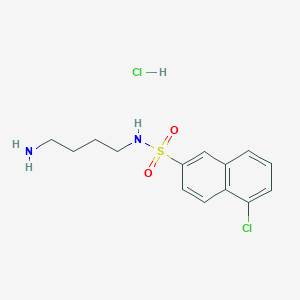
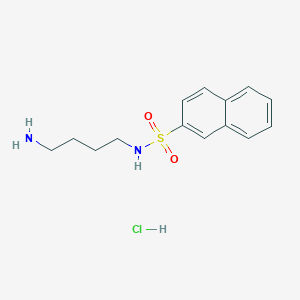
![[2-(Aminocarbonyl)ethyl] Methanethiosulfonate](/img/structure/B43350.png)
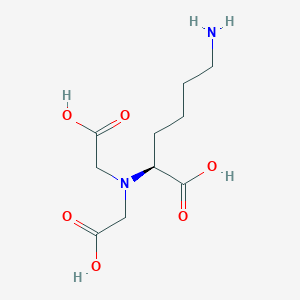
![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)
